molecular formula C13H22O3 B14749875 2,5-Furandione, dihydro-3-nonyl- CAS No. 5173-86-4

2,5-Furandione, dihydro-3-nonyl-

Cat. No.: B14749875
CAS No.: 5173-86-4
M. Wt: 226.31 g/mol
InChI Key: PMSSUODTFUHXHO-UHFFFAOYSA-N
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Description

2,5-Furandione, dihydro-3-nonyl- is an organic compound with the molecular formula C13H22O3. It is a derivative of 2,5-furandione, where the 3-position is substituted with a nonyl group. This compound is part of the larger class of furandiones, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-nonyl- typically involves the reaction of maleic anhydride with nonyl alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, followed by cyclization to form the dihydro-2,5-furandione ring structure.

Industrial Production Methods

Industrial production of 2,5-Furandione, dihydro-3-nonyl- can be achieved through the catalytic hydrogenation of maleic anhydride in the presence of nonyl alcohol. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-nonyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid and maleic acid derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted furandiones depending on the nucleophile used.

Scientific Research Applications

2,5-Furandione, dihydro-3-nonyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers and resins due to its reactive anhydride group.

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-nonyl- involves its reactivity as an anhydride. It can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymerization and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Itaconic anhydride: Similar in structure but with a methylene group at the 3-position instead of a nonyl group.

    Succinic anhydride: Lacks the nonyl substitution and has a simpler structure.

    Maleic anhydride: Similar anhydride functionality but without the nonyl group.

Uniqueness

2,5-Furandione, dihydro-3-nonyl- is unique due to its long nonyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and alters its reactivity compared to other furandiones. Its unique structure allows for specific applications in areas where hydrophobicity and reactivity are crucial.

Properties

CAS No.

5173-86-4

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

3-nonyloxolane-2,5-dione

InChI

InChI=1S/C13H22O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h11H,2-10H2,1H3

InChI Key

PMSSUODTFUHXHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC(=O)OC1=O

Origin of Product

United States

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